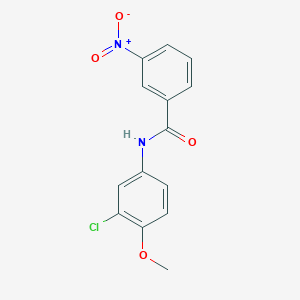
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a selective inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MK5), which plays a crucial role in regulating several cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
MK5 is a serine/threonine protein kinase that is activated by various stimuli, including stress and cytokines. Once activated, MK5 phosphorylates several downstream targets, including transcription factors and cytoskeletal proteins, to regulate various cellular processes. N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide selectively inhibits MK5 by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Inhibition of MK5 using this compound has several biochemical and physiological effects. Studies have shown that this compound 5074 reduces cancer cell proliferation and induces apoptosis by inhibiting the phosphorylation of downstream targets such as Hsp27 and ATF2. Additionally, this compound 5074 has been shown to sensitize cancer cells to chemotherapy by inhibiting the activation of NF-κB, a transcription factor that promotes cell survival and chemoresistance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide in lab experiments is its selectivity for MK5. This compound has been shown to have little to no effect on other kinases, making it a valuable tool for studying the specific role of MK5 in various cellular processes. However, one limitation of using this compound 5074 is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of MK5. Additionally, further studies are needed to determine the potential applications of this compound 5074 in combination therapy with other chemotherapeutic agents. Finally, the role of MK5 in other cellular processes, such as inflammation and wound healing, warrants further investigation.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer research. Its selectivity for MK5 and ability to sensitize cancer cells to chemotherapy make it a valuable tool for studying the specific role of MK5 in cancer progression. Further studies are needed to determine its potential applications in combination therapy and other cellular processes.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide involves the reaction of 3-chloro-4-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research. Several studies have shown that MK5 is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of MK5 using this compound 5074 has been shown to reduce cancer cell proliferation and induce apoptosis in vitro and in vivo. Additionally, this compound 5074 has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-6-5-10(8-12(13)15)16-14(18)9-3-2-4-11(7-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBMGIKZJQYBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)





![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)